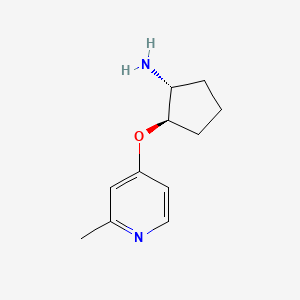

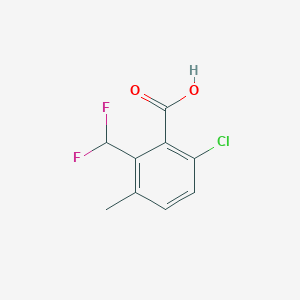

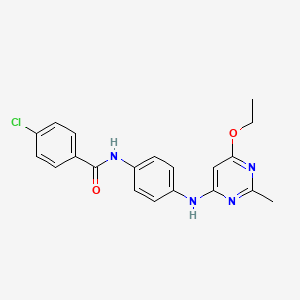

![molecular formula C8H6N2O5S B2872030 3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide CAS No. 1943702-00-8](/img/structure/B2872030.png)

3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring . A new sequence of 2,3-dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides was synthesized by Arranz et al .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides involves a sulfur atom adjacent to at least one ring nitrogen atom . The sulfur atom can exhibit a valency other than 2, which is indicated by including the small Greek letter λ after the numeral that specifies the ring sulfur atom, followed by a superscript numeral to show the valency of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides are influenced by the functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring gave active compounds .科学的研究の応用

Synthesis and Chemical Properties

- Divergent Synthesis : A new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines has been discovered, showing the versatility of this compound in the synthesis of benzimidazole and benzothiazole derivatives through molecular iodine-mediated oxidative cyclization (Naresh, Kant, & Narender, 2014).

- Catalytic Applications : The compound has been used as a highly efficient and homogeneous catalyst for the synthesis of various derivatives, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media, demonstrating its utility in green chemistry protocols (Khazaei et al., 2015).

Biological Applications and Potential Therapeutic Uses

- Potentiators of AMPA/kainate Receptors : Certain derivatives of this compound have been evaluated for their activity as allosteric modulators of kainate-activated currents in primary cultures of cerebellar granule neurons. This suggests potential therapeutic applications in neurological disorders (Braghiroli et al., 2002).

- Imaging of Alzheimer's Disease : A carbon-11-labeled derivative has been synthesized for potential use in PET tracers for imaging of Alzheimer's disease, indicating its role in diagnostic imaging (Miao et al., 2019).

Chemical Properties and Synthesis Techniques

- Solid-phase Synthesis : Solid-phase synthesis techniques have been developed for derivatives of this compound, indicating advancements in synthesis methodologies (McMaster et al., 2014).

- Novel Heterocyclic Systems : Novel heterocyclic ring systems have been synthesized from derivatives, expanding the potential applications in chemical research (Murthy et al., 1989).

将来の方向性

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxides involve the exploration of their various pharmacological activities and the development of new compounds with improved activity . The advent of computerized molecular graphics may boost the study of structural–activity relationships .

特性

IUPAC Name |

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5S/c11-7(12)4-2-1-3-5-6(4)9-8(13)10-16(5,14)15/h1-3H,(H,11,12)(H2,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZAJTNKYNWYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

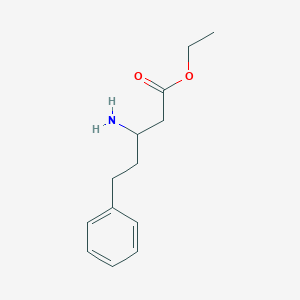

![(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2871950.png)

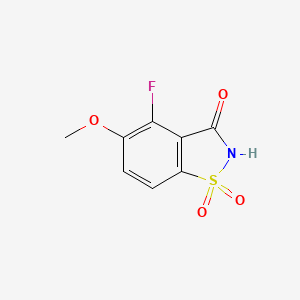

![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)

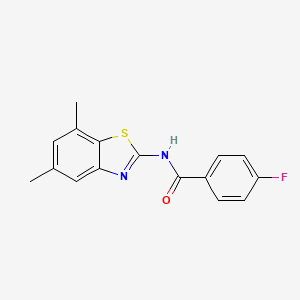

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)